molecular formula C16H24ClNO4 B15285487 L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride

L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride

Cat. No.: B15285487
M. Wt: 329.82 g/mol
InChI Key: SRTYZIHKVIHVKP-LDYGMWQQSA-N
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Description

L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a t-butyl group at the alpha position and a benzyl ester at the gamma position, along with a hydrochloride salt. It is commonly used in organic synthesis and has applications in the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride typically involves the esterification of L-glutamic acid. One common method includes the reaction of L-glutamic acid with t-butyl alcohol and benzyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the study of protein modifications and interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release L-glutamic acid, which can then participate in various biochemical pathways. The t-butyl and benzyl groups can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • L-Glutamic acid gamma-tert-butyl ester alpha-amide hydrochloride
  • L-Glutamic acid alpha-tert-butyl ester
  • L-Glutamic acid gamma-benzyl ester

Uniqueness

L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride is unique due to the presence of both t-butyl and benzyl ester groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies .

Properties

Molecular Formula

C16H24ClNO4

Molecular Weight

329.82 g/mol

IUPAC Name

(2R)-2-amino-4-benzyl-2-tert-butylpentanedioic acid;hydrochloride

InChI

InChI=1S/C16H23NO4.ClH/c1-15(2,3)16(17,14(20)21)10-12(13(18)19)9-11-7-5-4-6-8-11;/h4-8,12H,9-10,17H2,1-3H3,(H,18,19)(H,20,21);1H/t12?,16-;/m0./s1

InChI Key

SRTYZIHKVIHVKP-LDYGMWQQSA-N

Isomeric SMILES

CC(C)(C)[C@](CC(CC1=CC=CC=C1)C(=O)O)(C(=O)O)N.Cl

Canonical SMILES

CC(C)(C)C(CC(CC1=CC=CC=C1)C(=O)O)(C(=O)O)N.Cl

Origin of Product

United States

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